Reactivity Differentiation: Reduced ADIBO SPAAC Rates for Tertiary Azides vs. Primary/Secondary Analogs
In strain-promoted alkyne-azide cycloadditions (SPAAC), tertiary azides exhibit a dramatic, quantifiable decrease in reactivity with the bulky cyclooctyne ADIBO relative to primary (pAz) or secondary (sAz) azides. Computational and experimental data demonstrate the reaction rate drops by several orders of magnitude for tertiary azides (as a class) compared to primary/secondary azides, driven by increased Pauli repulsion [1]. While all azides show similar rates with the less hindered BCN, the chemoselectivity for ADIBO allows selective dual-labeling using a tertiary azide such as 1-azido-1-methylcyclohexane without catalyst [1].
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC with ADIBO |
|---|---|
| Target Compound Data | Tertiary azides (class): Rate drops by orders of magnitude vs. primary/secondary azides (exact k₂ not explicitly stated for this specific compound) [1] |
| Comparator Or Baseline | Primary (pAz) and secondary (sAz) azide controls: Higher reactivity (similar to BCN rates) [1] |
| Quantified Difference | Several orders of magnitude reduction in k₂ for tertiary azides vs. primary/secondary azides [1] |
| Conditions | Computational (DFT/ASA) and experimental kinetic analysis using ADIBO-SiR and BCN-BODIPY probes in bioorthogonal labeling settings [1] |
Why This Matters
This level of chemoselectivity is critical for multi-component bioorthogonal labeling strategies where spatial or temporal control over different azide tags is required.
- [1] Svatunek, D.; Houszka, N.; Hamlin, T. A.; Bickelhaupt, F. M.; Mikula, H. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chem. Eur. J. 2019, 25, 754–758. View Source
